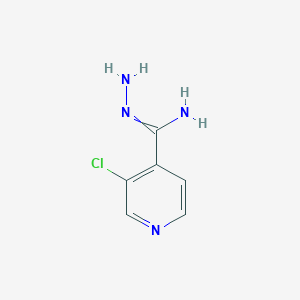

N-amino-3-chloropyridine-4-carboximidamide

Description

Contextualization within Pyridine-Based Chemical Scaffolds

The pyridine (B92270) ring is a foundational scaffold in medicinal chemistry and drug design. As a nitrogen-bearing heterocycle, it is a key component in over 7000 existing drug molecules. nih.govrsc.orgrsc.org The pyridine moiety's prevalence stems from its versatile chemical properties, including its basicity, water solubility, stability, and its ability to form hydrogen bonds. semanticscholar.org These characteristics make it a "privileged scaffold," consistently incorporated into a diverse range of FDA-approved drug candidates targeting a wide array of diseases. rsc.orgresearchgate.net

Pyridine and its derivatives are isosteres of benzene, meaning they have a similar shape and size, which allows them to interact with biological targets in a comparable manner while offering distinct electronic properties due to the presence of the nitrogen atom. nih.govrsc.orgrsc.org This nitrogen atom can act as a hydrogen bond acceptor, a feature crucial for molecular recognition processes in biological systems. The pyridine scaffold is found in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. nih.govrsc.org

The specific substitution pattern of N-amino-3-chloropyridine-4-carboximidamide, with chloro, amino, and carboximidamide groups, suggests a molecule designed for specific interactions. The chlorine atom can modulate the electronic properties of the pyridine ring and participate in halogen bonding, while the amino group can act as a hydrogen bond donor. This positions the compound within the broad and extensively studied family of pyridine derivatives, where even minor structural modifications can lead to significant changes in biological activity.

Table 1: Examples of Bioactive Pyridine-Containing Compounds

| Compound Name | Therapeutic Area/Application |

| Atazanavir | Antiretroviral (HIV) rsc.org |

| Imatinib | Anticancer (Chronic Myelogenous Leukemia) rsc.org |

| Nicotine | Stimulant, found in tobacco nih.govrsc.org |

| Pyridoxine | Vitamin B6 nih.govrsc.org |

| Forchlorfenuron | Plant growth regulator chemicalbook.com |

Significance of the Carboximidamide Functional Group in Synthetic Organic Chemistry

The carboximidamide group, also known as a guanyl group when unsubstituted, is a nitrogen analog of a carboxylic acid. It is a highly basic functional group and a strong hydrogen bond donor. While the closely related carboxamide (amide) functional group is exceptionally common in bioactive molecules and materials, the carboximidamide moiety offers distinct properties. masterorganicchemistry.comresearchgate.net

Amides are fundamental building blocks in organic chemistry, forming the peptide bonds that link amino acids in proteins. masterorganicchemistry.comjocpr.com Their stability and ability to participate in hydrogen bonding are critical to protein structure and function. jocpr.com The synthesis of amides is a well-established area of organic chemistry, often involving the coupling of a carboxylic acid and an amine. masterorganicchemistry.com

The carboximidamide group, present in this compound, can be considered a bioisostere of the amide or carboxylic acid group. Its increased basicity and potential for forming multiple, directional hydrogen bonds can lead to stronger interactions with biological targets. This functional group is a key feature in several pharmacologically active compounds, where it often plays a role in binding to enzymes or receptors. The synthesis of carboximidamides can be more challenging than that of amides, but their unique properties make them an attractive target for synthetic exploration.

Table 2: Comparison of Related Functional Groups

| Functional Group | General Structure | Key Properties |

| Carboxylic Acid | R-COOH | Acidic, H-bond donor/acceptor |

| Carboxamide | R-CONH₂ | Stable, H-bond donor/acceptor jocpr.com |

| Carboximidamide | R-C(=NH)NH₂ | Basic, strong H-bond donor |

Overview of Prior Research on Related Pyridinecarboximidamide Derivatives

While specific research on this compound is not extensively documented in publicly available literature, a significant body of work exists on related pyridine carboxamide and imidazo[1,2-a]pyridine (B132010) carboxamide derivatives. This research provides a valuable framework for understanding the potential applications and areas of interest for the title compound.

For instance, a series of substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cell proliferation and immune checkpoint signaling. researchgate.net One such compound, C6, demonstrated excellent inhibitory activity and robust in vivo antitumor efficacy in a mouse model. researchgate.net This highlights the potential of the pyridine carboxamide scaffold in cancer therapy.

In the field of infectious diseases, imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have been designed and synthesized as new anti-tuberculosis agents. nih.gov Several compounds in this class exhibited excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov Furthermore, pyridine-3-carboxamide (B1143946) analogs have been synthesized and evaluated as effective agents against bacterial wilt in tomatoes, demonstrating the utility of this scaffold in agriculture. nih.gov

Research has also explored nicotinic amidoxime (B1450833) derivatives, such as BGP-15 (N′-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide), which is structurally related to a carboximidamide. mdpi.com BGP-15 has been investigated for its protective role in inflammatory processes and ischemia-reperfusion injury. mdpi.com These examples collectively underscore the therapeutic and agrochemical potential of pyridine rings functionalized with carboxamide or related groups, suggesting that this compound is a promising candidate for further investigation in various fields of chemical and biological research.

Properties

Molecular Formula |

C6H7ClN4 |

|---|---|

Molecular Weight |

170.60 g/mol |

IUPAC Name |

N'-amino-3-chloropyridine-4-carboximidamide |

InChI |

InChI=1S/C6H7ClN4/c7-5-3-10-2-1-4(5)6(8)11-9/h1-3H,9H2,(H2,8,11) |

InChI Key |

VOBBZYHEKYMBGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=NN)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Amino 3 Chloropyridine 4 Carboximidamide and Analogues

Established Synthetic Pathways for Amidines and Pyridinecarboximidamides

The formation of the amidine group is a cornerstone of synthetic organic chemistry, with numerous methods developed for its construction. researchgate.netsemanticscholar.org For pyridinecarboximidamides, these syntheses typically start from either pyridinecarbonitriles or pyridinecarboxylic acid derivatives, which are then converted to the target amidine.

The direct functionalization of a nitrile group serves as a highly efficient and atom-economical route to amidines. mdpi.commdpi.com This approach involves the addition of a nitrogen nucleophile to the carbon-nitrogen triple bond of a pyridinecarbonitrile. The reactivity of the nitrile is a key factor, and the reaction can proceed through different mechanisms depending on the activation method.

The Pinner reaction is a classic and widely utilized method for the synthesis of amidines from nitriles. researchgate.net It is a two-step process that proceeds via an imido ester intermediate, often referred to as a Pinner salt. wikipedia.orgdrugfuture.com In the first step, the nitrile is treated with an anhydrous alcohol in the presence of a strong acid, typically dry hydrogen chloride (HCl), to form the corresponding imido ester hydrochloride. drugfuture.comorganic-chemistry.org This intermediate is then isolated and subsequently treated with ammonia (B1221849) or an amine to yield the desired amidine hydrochloride. researchgate.netwikipedia.org

The general mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by the alcohol. The resulting Pinner salt is a stable intermediate that can be readily converted to the amidine upon aminolysis. organic-chemistry.org For the synthesis of N-amino-3-chloropyridine-4-carboximidamide, the starting material would be 3-chloro-4-cyanopyridine (B17897). This would be reacted with an alcohol like ethanol (B145695) in the presence of HCl gas to form the ethyl imidate intermediate. Subsequent reaction with hydrazine (B178648) (H₂N-NH₂) would furnish the target N-amino amidine.

Table 1: Pinner Reaction for Pyridinecarboximidamide Synthesis

| Starting Nitrile | Reagents (Step 1) | Intermediate | Reagents (Step 2) | Final Product |

|---|---|---|---|---|

| 3-chloro-4-cyanopyridine | Ethanol, HCl (gas) | Ethyl 3-chloropyridine-4-carboximidate hydrochloride | Hydrazine | This compound |

| 4-cyanopyridine | Methanol, HCl (gas) | Methyl pyridine-4-carboximidate hydrochloride | Ammonia | Pyridine-4-carboximidamide |

Amidines can also be synthesized through the direct addition of amines to nitriles. mdpi.com This method is most effective when the nitrile is "activated" by electron-withdrawing groups, which increase the electrophilicity of the nitrile carbon. semanticscholar.org In the context of pyridinecarboximidamides, the pyridine (B92270) ring itself can act as an activating group. However, the reaction often requires harsh conditions, such as high temperatures or pressures, or the use of a catalyst. mdpi.comsemanticscholar.org

Various Lewis acids (e.g., AlCl₃, ZnCl₂, Yb(OTf)₃) and metal amides have been employed to catalyze this transformation, allowing the reaction to proceed under milder conditions. mdpi.comorganic-chemistry.org For instance, ytterbium amides have been shown to be effective catalysts for the addition of amines to aromatic nitriles, providing monosubstituted amidines in good yields. organic-chemistry.org This approach offers a more direct and potentially more efficient route compared to the Pinner reaction, as it avoids the isolation of an intermediate. The synthesis of this compound via this method would involve the direct reaction of 3-chloro-4-cyanopyridine with hydrazine, likely in the presence of a suitable catalyst.

Table 2: Catalytic Direct Amination of Pyridinecarbonitriles

| Pyridinecarbonitrile | Amine | Catalyst/Conditions | Product |

|---|---|---|---|

| 3-chloro-4-cyanopyridine | Hydrazine | Lewis Acid (e.g., Yb(amide)₃), 100°C | This compound |

| 4-cyanopyridine | Aniline | CuCl, Cs₂CO₃, O₂ | N-phenylpyridine-4-carboximidamide |

An alternative to nitrile-based syntheses is the conversion of carboxylic acids or their derivatives, such as amides, into amidines. These methods involve the activation of the carbonyl group to facilitate nucleophilic attack by an amine.

A well-established route to N,N'-disubstituted or N,N,N'-trisubstituted amidines involves the conversion of a secondary amide into an imidoyl chloride, which then reacts with an amine. researchgate.netsemanticscholar.org The formation of the imidoyl chloride is typically achieved using chlorinating agents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or oxalyl chloride. semanticscholar.org The resulting imidoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic substitution with an amine to form the amidine. researchgate.net

This method is particularly useful for preparing sterically hindered or complex amidines. semanticscholar.org A modern variation of this approach uses a P(III)/P(V)=O redox catalysis system with a mild halogen source like hexachloroacetone, avoiding more toxic and corrosive chlorinating agents. researchgate.netresearchgate.net To synthesize an analogue of the target compound, one could start with the corresponding N-substituted pyridine-4-carboxamide, convert it to the imidoyl chloride, and then react it with the desired amine.

Table 3: Amidine Synthesis via Imidoyl Chlorides

| Starting Amide | Chlorinating Agent | Intermediate | Amine | Product |

|---|---|---|---|---|

| N-phenyl-3-chloropyridine-4-carboxamide | PCl₅ | N-phenyl-3-chloropyridine-4-carboximidoyl chloride | Ethylamine | N-ethyl-N'-phenyl-3-chloropyridine-4-carboximidamide |

| Pyridine-4-carboxamide | SOCl₂ | Pyridine-4-carboximidoyl chloride | Ammonia | Pyridine-4-carboximidamide |

Polyphosphoric Acid Trimethylsilyl Ester (PPSE) is a mild and effective condensing agent used for the direct synthesis of amidines from carboxylic acids and amines. oup.comoup.com PPSE can be generated in situ from phosphorus pentoxide and hexamethyldisiloxane. semanticscholar.org The reaction is believed to proceed through the formation of an activated ester or mixed anhydride (B1165640) intermediate, which then reacts with a first amine to form an amide. The amide is then further activated by PPSE to react with a second molecule of amine, yielding the amidine. oup.com

This one-pot method is advantageous as it allows for the direct conversion of readily available carboxylic acids into amidines under relatively mild conditions. oup.com It has been successfully applied to the synthesis of various symmetrical and unsymmetrical amidines. oup.com For the synthesis of pyridinecarboximidamide analogues, a substituted nicotinic or isonicotinic acid would be heated with the desired amine in the presence of PPSE.

Table 4: PPSE-Mediated Synthesis of Amidines

| Carboxylic Acid | Amine(s) | Conditions | Product |

|---|---|---|---|

| 3-chloropyridine-4-carboxylic acid | Aniline (2 equiv.) | PPSE, 160°C | N,N'-diphenyl-3-chloropyridine-4-carboximidamide |

| Pyridine-4-carboxylic acid | Benzylamine (2 equiv.) | PPSE, 160°C | N,N'-dibenzylpyridine-4-carboximidamide |

Conversion from Thioamides and Ynamides

The transformation of thioamides and ynamides serves as a versatile route for the synthesis of carboximidamides (amidines).

Thioamides are valuable precursors for N-sulfonyl amidines. The reaction of heterocyclic thioamides with alkyl- and arylsulfonyl azides provides a regioselective pathway to these compounds. nih.govnih.gov This method has been successfully applied to thioamides bearing 1,2,3-triazole, isoxazole, thiazole, and pyridine substituents. nih.gov For instance, 2,5-dithiocarbamoylpyridine can react with sulfonyl azides to form a pyridine molecule functionalized with two sulfonyl amidine groups. nih.gov The process often involves the activation of the thioamide. One approach involves the use of N-(t-Boc)thioamides, which react with various amines in the presence of HgCl₂ to yield N-(t-Boc)-N'-substituted amidines in high yields. researchgate.net Deprotection of the Boc group can then be achieved using trifluoroacetic acid. researchgate.net

Table 1: Synthesis of Amidines from N-(t-Boc)thioamides and Amines researchgate.net

| N-(t-Boc)thioamide | Amine | Conditions | Product Yield |

| N-(t-Boc)thioacetamide | Benzylamine | HgCl₂, Et₃N, DMF, 0°C, 1 hr | 95% |

| N-(t-Boc)thioacetamide | Aniline | HgCl₂, Et₃N, DMF, r.t., 8 hr | 90% |

| N-(t-Boc)thioacetamide | p-Anisidine | HgCl₂, Et₃N, DMF, r.t., 4 hr | 93% |

| N-(t-Boc)thiobenzamide | Benzylamine | HgCl₂, Et₃N, DMF, 0°C, 3 hr | 94% |

| N-(t-Boc)thiobenzamide | Aniline | HgCl₂, Et₃N, DMF, r.t., 24 hr | 85% |

Ynamides , which are alkynes substituted with a nitrogen atom bearing an electron-withdrawing group, are also effective precursors for amidines. brad.ac.uk A palladium-catalyzed transformation of N-allyl-N-sulfonyl ynamides can produce a diverse array of amidines. nih.gov This reaction proceeds through an N-to-C allyl transfer via an ynamido-palladium-π-allyl complex. nih.gov Additionally, the hydroamination of ynamides, catalyzed by gold or ytterbium triflate (Yb(OTf)₃), provides a direct route to amidines by reacting ynamides with anilines or sulfonamides. organic-chemistry.orgnih.gov

Synthesis from Heterocyclic Precursors (e.g., Pyrimidinyl Cyanamides, Benzotriazoles, N-sulfonyl Triazoles)

Heterocyclic compounds can serve as effective precursors or reagents in the synthesis of amidines.

Benzotriazoles are particularly useful in this context. Imidoylbenzotriazoles, prepared from amides, can react with primary and secondary amines under microwave irradiation to yield various polysubstituted amidines in good yields. organic-chemistry.org This method provides a convenient route to amidines under mild conditions and with short reaction times. organic-chemistry.org

N-sulfonyl Triazoles , formed as intermediates, play a role in certain amidine syntheses. For example, N-sulfonyl amidines can be synthesized from alkynes, amines, and a sulfonyl azide (B81097) in the presence of a CuI catalyst. researchgate.net The proposed mechanism involves the formation of an intermediate triazole, which then releases nitrogen to produce a sulfonyl iminoketene that subsequently reacts with an amine to form the final amidine product. researchgate.net

C-N Bond Forming Reactions of Halopyridines with Amines or Amides

The formation of a carbon-nitrogen bond at the pyridine ring is a critical step in synthesizing precursors for the target molecule and its analogues. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions on activated halopyridines.

A robust method involves the reaction of 3-fluoro-2-nitropyridine (B1302947) with various nitrogen nucleophiles, including aliphatic amines and nitrogen-containing heterocycles. thieme-connect.com The high electronegativity of the fluorine atom facilitates its displacement. The reaction proceeds regioselectively at moderate temperatures to yield 3-substituted-2-nitropyridines. thieme-connect.com The resulting nitro intermediates can then be reduced to the corresponding 2-aminopyridines. thieme-connect.com

Another strategy involves a three-step sequence starting from 3-amino-4-chloropyridine (B21944). nih.gov This sequence includes:

Protection of the amino group as a carbamate (B1207046) (e.g., N-Boc).

Base-promoted alkylation.

Acid-mediated deprotection to yield N-substituted 3-amino-4-chloropyridines. nih.gov

This approach overcomes the low reactivity of 3-amino-4-chloropyridine in direct reductive amination, which is attributed to the basicity of the pyridine nitrogen. nih.gov

Specific Approaches to this compound Synthesis

Condensation Reactions Involving Halogenated Pyridine Precursors (e.g., with Sulfonamides, Cyanamides)

Condensation reactions provide a direct method for constructing amide and amidine functionalities on a pyridine core. Halogenated pyridines are common starting materials for these transformations.

For instance, pyridine carboxamides can be synthesized through the reaction of pyridine-2,6-dicarbonyl dichloride with amino acid esters. mdpi.com The resulting ester can be converted to a hydrazide, which can then undergo further condensation with various aldehydes or ketones. mdpi.com Similarly, 2-amino-N-(2-chloropyridin-3-yl)benzamide can be synthesized via a condensation reaction between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate (B8764639). researchgate.net

The synthesis of N-arylamidines from aryltrifluoroborates and cyanamides can be achieved through palladium-catalyzed reactions under microwave irradiation, suggesting a potential route for functionalizing pyridine-based trifluoroborates. mdpi.com

Multi-component Reactions for Carboximidamide Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. bohrium.com These reactions are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.govacsgcipr.org

Several named reactions are used to synthesize the pyridine ring itself via MCRs, including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses. acsgcipr.org A typical four-component reaction for pyridine synthesis might involve an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.gov These reactions can often be accelerated using microwave irradiation. nih.gov

For the specific formation of the N-sulfonyl amidine functionality, copper-catalyzed three-component reactions are particularly effective. mdpi.com A one-pot synthesis can be achieved by reacting terminal alkynes, sulfonyl azides, and amines. mdpi.com This approach proceeds through an N-sulfonylketenimine intermediate, which is generated via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by a ring-opening process. The intermediate then undergoes nucleophilic addition by an amine to yield the N-sulfonyl amidine. mdpi.com

Regioselective Synthesis Considerations, particularly concerning Halogen Position

The precise placement of a halogen atom on the pyridine ring is a critical challenge in the synthesis of this compound. The electronic properties of the pyridine ring, with its electron-deficient nature, make it less reactive towards electrophilic substitution compared to benzene, and the substitution patterns can be difficult to control. digitellinc.com Specifically, direct halogenation at the C3 position is challenging due to the ring's low reactivity at the C3 and C5 positions towards electrophilic attack. digitellinc.com

One effective approach involves the use of pyridine N-oxides . The N-oxide group alters the electronic distribution of the pyridine ring, activating it for substitution. While this method is often used to install halogens at the C2 position, specific reagents and conditions can influence the outcome. acs.orgresearchgate.net For instance, employing reagents like oxalyl chloride or bromide in the presence of a suitable base can facilitate regioselective halogenation with high efficiency under mild conditions. acs.orgresearchgate.net

Another advanced strategy involves the formation of unconventional intermediates , such as dearomatized species or heterocyclic phosphonium (B103445) salts. digitellinc.commountainscholar.org By temporarily disrupting the aromaticity of the pyridine ring, specific positions can be activated for halogenation. Mechanistic studies and quantum chemical calculations have been employed to understand the factors controlling the rate and selectivity of these reactions, allowing for the development of models that can predict regioselectivity with different substrates and electrophiles. digitellinc.com These methods provide a powerful framework for achieving the desired 3-chloro substitution pattern essential for the target compound. digitellinc.commountainscholar.org

Table 1: Comparison of Regioselective Halogenation Strategies for Pyridine

| Strategy | Key Feature | Target Position(s) | Advantages | Challenges |

| Direct Electrophilic Halogenation | Use of strong acids and halogenating agents. | Primarily C3/C5 | Simple reagents | Harsh conditions, low selectivity, mixture of products. digitellinc.comnih.gov |

| Pyridine N-Oxide Intermediates | Activation of the pyridine ring via N-oxidation. | Primarily C2, but C4 possible. acs.orgnih.gov | Milder conditions, improved reactivity. acs.org | Often requires additional steps for N-oxide formation and removal. nih.gov |

| Designed Phosphine (B1218219) Reagents | Formation of heterocyclic phosphonium salts. | C4 | High regioselectivity for the 4-position, tolerates various functional groups. nih.gov | Two-step process, requires specifically designed reagents. nih.gov |

| Dearomatized Intermediates | Temporary disruption of the aromatic ring. | C3 | High regioselectivity for the challenging C3 position. digitellinc.com | Mechanistically complex, may require specific precursors. digitellinc.com |

Catalytic Strategies in this compound Synthesis

Catalysis is central to the efficient synthesis of complex molecules like this compound. Catalytic methods offer pathways to form key bonds, such as the crucial C-N linkage, with high efficiency and selectivity, often under milder conditions than stoichiometric reactions.

Transition Metal-Catalyzed Methods (e.g., Palladium-catalyzed, Nickel-catalyzed C-N coupling)

Transition metal catalysis, particularly using palladium and nickel, has revolutionized the formation of carbon-nitrogen bonds, a key step in synthesizing amino-pyridines. nih.gov These methods, broadly known as cross-coupling reactions, are indispensable for connecting amine functionalities to halogenated pyridine rings.

Palladium-catalyzed C-N coupling , often referred to as the Buchwald-Hartwig amination, is a powerful tool for this purpose. nih.govnih.gov This reaction class enables the coupling of aryl halides (like 3-chloropyridine (B48278) derivatives) with a wide range of amines. acs.org The choice of palladium precursor, ligand, and base is critical for achieving high yields. Modern catalyst systems can effectively couple even challenging substrates like aryl chlorides, which are typically less reactive than bromides or iodides. nih.govacs.orgnih.gov The presence of directing groups on the pyridine ring can also influence the reaction, sometimes forming stable complexes with the metal that facilitate the desired transformation. rsc.orgresearchgate.net

Nickel-catalyzed methods have emerged as a cost-effective and powerful alternative to palladium. rsc.orgrsc.org Nickel complexes, often featuring aminopyridine-based ligands, can catalyze C-N coupling reactions and other transformations like ethylene (B1197577) polymerization. rsc.orgrsc.orgnih.gov The synthesis of specific (aminopyridine)halonickel(II) complexes and their subsequent activation allows for catalytic cycles that efficiently construct the target molecular frameworks. rsc.org

Table 2: Overview of Transition Metal-Catalyzed C-N Coupling Methods

| Catalyst System | Metal | Typical Substrates | Key Advantages |

| Buchwald-Hartwig Amination | Palladium | Aryl/Heteroaryl Halides (Cl, Br, I), Amines | Broad substrate scope, high functional group tolerance, well-established. acs.orgrsc.org |

| Ullmann-Goldberg Reaction | Copper | Aryl Iodides, Amines | Lower catalyst cost, effective for certain substrates. nih.gov |

| Nickel-Catalyzed Coupling | Nickel | Aryl Halides, Amines | Lower cost than palladium, unique reactivity profiles. rsc.orgnih.gov |

Metal-Free and Organocatalytic Approaches

In line with the principles of sustainable chemistry, there is growing interest in synthetic methods that avoid heavy or precious metals. Metal-free and organocatalytic approaches offer an alternative paradigm for constructing the this compound scaffold.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A notable metal-free approach for pyridine functionalization involves photochemical organocatalysis. researchgate.netnih.goviciq.org In one such method, a dithiophosphoric acid serves multiple catalytic roles: it acts as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.goviciq.orgnih.gov This strategy generates pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radical species, offering a novel pathway for C-C or C-N bond formation with distinct regioselectivity compared to classical methods. nih.gov

Other transition-metal-free strategies have been developed for C-H amidation, leveraging the inherent reactivity of specifically designed intermediates. nih.gov For example, N-pyridyl-N-hydroxylamine intermediates can be used to synthesize related fused heterocyclic systems without the need for a metal catalyst. nih.gov These methods are advantageous as they often proceed at room temperature, show high regioselectivity, and tolerate a broad range of functional groups. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, including the synthesis of pyridine derivatives. organic-chemistry.orgresearchgate.net By using microwave irradiation instead of conventional conductive heating, this technique allows for rapid and uniform heating of the reaction mixture. ijarsct.co.inacs.org

The primary advantages of MAOS include dramatically reduced reaction times (from hours to minutes), improved product yields, and often higher product purity. acs.orgnih.govmdpi.com These benefits stem from the efficient energy transfer that can lead to higher temperatures being reached quickly and uniformly throughout the reaction medium. organic-chemistry.org

Microwave assistance has been successfully applied to various pyridine syntheses, including one-pot, multi-component reactions. acs.orgnih.gov For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step under microwave irradiation, offering superior yields and complete regiochemical control compared to conventional heating methods. organic-chemistry.orgresearchgate.net Similarly, the synthesis of complex imidazopyridines and other heterocyclic scaffolds can be achieved rapidly through microwave-assisted multi-component coupling reactions. nih.govmdpi.com The efficiency of this technique makes it highly suitable for the rapid generation of compound libraries for further research. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes to hours nih.govmdpi.com |

| Energy Transfer | Conduction/Convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) organic-chemistry.orgijarsct.co.in |

| Product Yield | Often moderate to good | Often good to excellent organic-chemistry.orgnih.gov |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times ijarsct.co.in |

| Applicability | Broad | Excellent for polar solvents, multi-component reactions. organic-chemistry.orgacs.org |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for pharmaceutical compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijarsct.co.in The synthesis of pyridine derivatives is an area where these principles are being actively applied. biosynce.com

Key green chemistry strategies in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions. ijarsct.co.inrasayanjournal.co.in

Catalysis: Employing catalysts (including biocatalysts and earth-abundant metal catalysts like iron) to increase reaction efficiency, reduce energy consumption, and minimize waste, as they are used in small amounts and can often be recycled. ijarsct.co.inrsc.org

Atom Economy: Designing reactions, such as multi-component reactions (MCRs), where the maximum number of atoms from the reactants are incorporated into the final product, thus generating minimal waste. rasayanjournal.co.in

By integrating these principles, chemists can develop synthetic pathways to this compound and its analogues that are not only efficient and high-yielding but also more sustainable and environmentally responsible. ijarsct.co.inrasayanjournal.co.in

Advanced Spectroscopic and Structural Elucidation of N Amino 3 Chloropyridine 4 Carboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of atomic connectivity can be assembled.

The ¹H NMR spectrum of N-amino-3-chloropyridine-4-carboximidamide is expected to reveal distinct signals for each of its unique proton environments. The pyridine (B92270) ring contains three aromatic protons (H-2, H-5, and H-6), while the N-amino and carboximidamide groups contain exchangeable N-H protons.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, the chloro group at C-3, and the carboximidamide group at C-4 will significantly influence the chemical shifts of the ring protons, generally shifting them downfield.

H-2: This proton is situated between the ring nitrogen and the electron-withdrawing chloro group. This environment is expected to cause significant deshielding, resulting in a signal at the lowest field (highest ppm value) among the ring protons, likely appearing as a singlet or a narrow doublet.

H-6: This proton is adjacent to the ring nitrogen and would appear as a doublet.

H-5: This proton is ortho to the carboximidamide group and meta to the chloro group. It would be expected to appear as a doublet, coupled to H-6.

-NH₂ and -NH- Protons: The protons on the nitrogen atoms are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They are expected to appear as broad singlets that may not always be observed.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.50 - 8.70 | Singlet (s) |

| H-6 | 8.40 - 8.60 | Doublet (d) |

| H-5 | 7.50 - 7.70 | Doublet (d) |

| N-NH₂ (Amino) | 5.00 - 7.00 | Broad Singlet (br s) |

| C=NH (Imine) | 7.00 - 9.00 | Broad Singlet (br s) |

| C-NH₂ (Amide) | 6.00 - 8.00 | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are anticipated: five from the pyridine ring and one from the carboximidamide group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic system.

Pyridine Carbons: The carbons of the pyridine ring are expected in the aromatic region (110-160 ppm). C-2, C-3, C-4, and C-6 will be significantly deshielded due to the direct attachment of or proximity to nitrogen and chlorine.

Carboximidamide Carbon (C=N): This carbon (C-7) is part of a C=N double bond and is bonded to two nitrogen atoms, which would shift its resonance significantly downfield, typically in the range of 150-165 ppm.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 140 - 145 |

| C-5 | 120 - 125 |

| C-6 | 148 - 152 |

| C-7 (C=N) | 155 - 165 |

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A cross-peak between the signals for H-5 and H-6 would confirm their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for C-2, C-5, and C-6 by correlating them to their attached protons (H-2, H-5, and H-6, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations would include:

H-2 correlating to C-3, C-4, and C-6.

H-5 correlating to C-3, C-4, and C-6.

H-6 correlating to C-2, C-4, and C-5.

Protons on the carboximidamide nitrogens correlating to C-4 and C-7.

The carboximidamide group (-C(=NH)NH₂) and the N-amino group can exhibit tautomerism. The N-amino-carboximidamide moiety could exist in equilibrium between different tautomeric and isomeric forms, such as the (Z) and (E) isomers around the C=N bond or prototropic tautomerism involving the various nitrogen atoms.

NMR spectroscopy is an excellent method to study such dynamic equilibria. researchgate.netnih.gov The presence of multiple tautomers at room temperature could result in the broadening of NMR signals or the appearance of multiple sets of signals. Variable-temperature NMR studies could be employed to investigate this phenomenon. At low temperatures, the rate of interconversion might slow sufficiently on the NMR timescale to allow for the observation of sharp, distinct signals for each tautomer. researchgate.net Conversely, at higher temperatures, rapid interconversion would lead to a single set of averaged signals. The specific tautomeric form present can also be influenced by the solvent, with polar or hydrogen-bonding solvents potentially stabilizing one form over another. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. Key functional groups in this compound include N-H bonds (from amino and imino groups), C=N and C=C double bonds (from the imine and pyridine ring), and the C-Cl bond.

N-H Stretching: The N-amino group (-NH₂) would typically show two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). The imine (=N-H) and other amide-like N-H groups would also exhibit stretching vibrations in the 3100-3400 cm⁻¹ range.

C=N and C=C Stretching: The C=N stretch of the imidamide group and the C=C stretching vibrations of the aromatic pyridine ring are expected in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a strong band around 1600-1650 cm⁻¹, potentially overlapping with the C=C/C=N stretches.

C-Cl Stretching: The carbon-chlorine stretch is expected to produce a strong absorption in the fingerprint region, typically between 700 and 850 cm⁻¹.

Predicted IR/Raman Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H (Amino) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| N-H (Imine/Amide) | Stretch | 3100 - 3400 | Medium-Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=N / C=C | Stretch | 1500 - 1650 | Strong-Medium |

| N-H | Bend (Scissoring) | 1600 - 1650 | Strong |

| C-Cl | Stretch | 700 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₇ClN₄), the nominal molecular weight is 170 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

The presence of chlorine would be readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways:

Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment ion at m/z 135.

Loss of Amino Groups: Fragmentation could involve the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃), leading to ions at m/z 154 or 153.

Pyridine Ring Fission: More energetic fragmentation could lead to the cleavage of the pyridine ring itself, a common pathway for pyridine derivatives. nih.gov

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 170/172 | [M]⁺ (Molecular Ion) | - |

| 154/156 | [M - NH₂]⁺ | •NH₂ |

| 135 | [M - Cl]⁺ | •Cl |

| 108 | [M - Cl - HCN]⁺ | •Cl, HCN |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides invaluable insights into the molecule's conformation, as well as the nature and geometry of intermolecular interactions that govern the crystal packing.

Crystal Packing and Hydrogen Bonding Networks

A crystal structure analysis of this compound would reveal how individual molecules are arranged in the unit cell. Key to this packing are intermolecular forces, particularly hydrogen bonds. The N-amino and carboximidamide moieties are rich in hydrogen bond donors (N-H groups) and acceptors (N atoms).

It is anticipated that a network of intermolecular hydrogen bonds would be a dominant feature of the crystal packing. The specific interactions would likely involve:

The amino group's hydrogen atoms forming hydrogen bonds with the nitrogen atoms of the pyridine ring or the carboximidamide group of neighboring molecules.

The carboximidamide group's N-H hydrogen atoms participating in similar donor-acceptor interactions.

A hypothetical data table for such interactions, if data were available, would resemble the following:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···N | Data | Data | Data | Data |

| N-H···N | Data | Data | Data | Data |

| N-H···Cl | Data | Data | Data | Data |

| Table 1: Hypothetical Hydrogen Bond Geometry for this compound. This table would be populated with precise bond lengths and angles derived from X-ray diffraction data. |

Conformational Analysis in the Crystalline State

The solid-state conformation of this compound would be determined by a combination of intramolecular electronic effects and intermolecular packing forces. Of particular interest would be the torsion angles between the pyridine ring and the carboximidamide substituent.

Analysis of a related compound, N′-aminopyridine-2-carboximidamide, has shown that the non-hydrogen atoms can be nearly planar. researchgate.net A similar planarity might be expected for this compound, which would suggest significant delocalization of π-electrons across the molecule. However, steric hindrance from the chloro substituent or crystal packing effects could lead to a non-planar conformation.

Key conformational parameters that would be extracted from crystallographic data are presented in the hypothetical table below:

| Torsion Angle | Angle (°) |

| C(3)-C(4)-C(7)-N(8) | Data |

| N(1)-C(4)-C(7)-N(9) | Data |

| Table 2: Hypothetical Selected Torsion Angles for this compound. These values would define the rotational orientation of the carboximidamide group relative to the pyridine ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum would be expected to show absorptions arising from π→π* and possibly n→π* transitions associated with the pyridine ring and the extended conjugation of the carboximidamide and amino groups. The presence of the chloro and amino substituents on the pyridine ring would influence the energy of these transitions and thus the λmax values. Studies on substituted aminopyridines indicate that electronic spectra can be complex, with absorption bands often resulting from multiple electronic transitions.

A typical data table summarizing UV-Vis spectroscopic findings would include:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| e.g., Ethanol (B145695) | Data | Data | e.g., π→π |

| e.g., Cyclohexane | Data | Data | e.g., n→π |

| Table 3: Hypothetical UV-Vis Absorption Data for this compound. This table would summarize the key absorption bands and their assignments in different solvents. |

Computational Chemical Studies of N Amino 3 Chloropyridine 4 Carboximidamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like N-amino-3-chloropyridine-4-carboximidamide. DFT calculations would form the basis for understanding the molecule's geometry, orbital energies, and reactivity.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as geometry optimization. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular structure is adjusted until a true energy minimum is found. This is confirmed when no imaginary vibrational frequencies are calculated.

This optimized structure provides key geometric parameters. For this compound, this would include the bond lengths, bond angles, and dihedral angles involving the pyridine (B92270) ring, the chloro substituent, the amino group, and the carboximidamide moiety. Analysis of these parameters reveals insights into hybridization and steric effects. For instance, studies on related aminopyridine derivatives show that the planarity of the amino group relative to the pyridine ring can influence electronic properties.

Table 1: Illustrative Geometric Parameters for Optimized this compound (Note: These values are hypothetical and serve as representative examples.)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C3-Cl Bond Length | 1.75 Å | C2-C3-C4 Angle | 120.5° |

| C4-C(Imidamide) Bond Length | 1.48 Å | C3-C4-C5 Angle | 118.9° |

| C(Imidamide)-N(Amino) Bond Length | 1.37 Å | C4-C(Imidamide)-N Angle | 122.0° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. The LUMO is the orbital most likely to accept electrons, reflecting its electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. For this compound, the analysis would involve mapping the electron density distribution of the HOMO and LUMO to identify the regions of the molecule most involved in potential chemical reactions. Studies on similar chloropyridine molecules show that halogen substitution can significantly influence the energies and distributions of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: These values are for illustrative purposes.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.52 |

| LUMO | -1.88 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms). These are sites susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the carboximidamide group, making them primary sites for protonation or interaction with electrophiles. Positive potential would be expected around the amino hydrogens.

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, are critical for determining the supramolecular structure and binding properties of a molecule. NCI analysis, based on the electron density and its derivatives, is a computational method used to visualize and characterize these weak interactions. The results are typically displayed as gradient isosurfaces, where different colors signify different types of interactions:

Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces represent weak van der Waals interactions.

Red surfaces denote steric repulsion or non-bonding overlap.

An NCI analysis of this compound would identify potential intramolecular hydrogen bonds (e.g., between the amino and carboximidamide groups) and would be invaluable for predicting how the molecule interacts with biological receptors or organizes in a crystal lattice.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations provide information on a static, minimum-energy structure, molecules are dynamic entities that exist in various conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By simulating the molecule's behavior in a given environment (e.g., in a solvent like water), MD can explore its conformational landscape.

An MD simulation for this compound would reveal the flexibility of the carboximidamide side chain, showing its preferred orientations relative to the pyridine ring. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or enzyme. The simulation trajectories can be analyzed to identify the most stable and frequently occurring conformations, providing a dynamic picture of the molecule's structure.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are highly effective for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. Using methods like Time-Dependent DFT (TD-DFT), one can predict the molecule's UV-Visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*).

Furthermore, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C-H stretching or pyridine ring deformation. This theoretical assignment is a powerful aid in the interpretation of experimental spectra.

Table 3: Illustrative Predicted Spectroscopic Data (Note: These values are hypothetical examples.)

| Spectroscopic Property | Predicted Value | Assignment/Transition |

|---|---|---|

| UV-Vis (λmax) | 285 nm | π→π* |

| IR Frequency | 3450 cm⁻¹ | N-H Stretch (Amino) |

| IR Frequency | 1640 cm⁻¹ | C=N Stretch (Imidamide) |

| IR Frequency | 780 cm⁻¹ | C-Cl Stretch |

Structure-Based Computational Design and Ligand-Receptor Interaction Modeling (Conceptual Framework)

Structure-based drug design (SBDD) is a computational methodology that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to design and optimize potential inhibitors. For a compound like this compound, the initial step in SBDD would be the identification of a relevant biological target. Given the chemical functionalities present, potential targets could include kinases, proteases, or other enzymes where the pyridine ring and carboximidamide group can form key interactions.

The conceptual framework for SBDD and modeling the interaction of this compound with a hypothetical receptor involves several key computational techniques:

Molecular Docking: This is a primary tool in SBDD. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. For this compound, docking studies would be crucial to understand how it fits into the active site of a target enzyme. The scoring functions used in docking estimate the binding free energy, which helps in ranking potential poses and even different ligands.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would identify the key hydrogen bond donors (amino and imidamide groups), hydrogen bond acceptors (pyridine nitrogen), and hydrophobic regions (chlorinated pyridine ring) that are critical for receptor binding.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose, the role of solvent molecules, and any conformational changes in the protein or ligand upon binding. This would allow for a more detailed understanding of the interactions between this compound and its target.

Illustrative Docking Interaction Data

To illustrate the type of data generated from such studies, the following table presents hypothetical docking results of this compound and its analogs against a putative kinase target. The binding energy indicates the strength of the interaction, while the listed interactions detail the specific molecular contacts.

| Compound | Binding Energy (kcal/mol) | Key Interactions with Receptor Residues |

| This compound | -8.5 | Hydrogen bond with Glu12, Pi-cation interaction with Lys33 |

| N-amino-pyridine-4-carboximidamide | -7.9 | Hydrogen bond with Glu12 |

| 3-chloro-N-methylpyridine-4-carboximidamide | -7.2 | Hydrophobic interaction with Leu87 |

Ligand-Receptor Interaction Analysis

Detailed analysis of the ligand-receptor interactions is fundamental to understanding the basis of molecular recognition. For this compound, key interactions would likely include:

Hydrogen Bonding: The N-amino and carboximidamide moieties are rich in hydrogen bond donors and acceptors, which can form strong interactions with polar residues in the receptor's active site.

Hydrophobic Interactions: The 3-chloropyridine (B48278) ring can engage in hydrophobic interactions with nonpolar residues of the target protein.

Pi-Stacking and Pi-Cation Interactions: The aromatic pyridine ring can participate in pi-stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or pi-cation interactions with positively charged residues (e.g., Lysine, Arginine).

Reaction Pathway and Mechanistic Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for studying reaction pathways, transition states, and reaction energetics.

The synthesis of a carboximidamide can conceptually proceed through the nucleophilic addition of an amine to a nitrile. In the case of this compound, this would likely involve the reaction of a suitable N-amino precursor with 3-chloropyridine-4-carbonitrile.

Computational elucidation of this reaction mechanism would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state). They also provide the zero-point vibrational energies for more accurate energy calculations.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct for the reaction of interest.

Hypothetical Reaction Energy Profile

The following table provides a hypothetical energy profile for the rate-limiting step in the formation of this compound, as could be determined by DFT calculations.

| Species | Relative Energy (kcal/mol) |

| Reactants (3-chloropyridine-4-carbonitrile + N-amino precursor) | 0.0 |

| Transition State | +25.3 |

| Intermediate | -5.7 |

| Product (this compound) | -15.2 |

The computational analysis of the reaction pathway can provide critical insights into the reaction's feasibility, the role of catalysts, and the effect of substituents on the reaction rate. For instance, DFT can be used to study the nucleophilicity of the attacking amine and the electrophilicity of the nitrile carbon, providing a quantitative understanding of the factors that control the reaction. ias.ac.in

Chemical Reactivity and Transformation of N Amino 3 Chloropyridine 4 Carboximidamide

Reactions of the Carboximidamide Moiety

The carboximidamide group, also known as an amidine, along with its N-amino substituent, is the most reactive part of the molecule. Its reactivity is defined by the nucleophilic nature of its nitrogen atoms and the electrophilic character of the imine carbon.

The carboximidamide moiety contains multiple nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic. The terminal amino group (N-amino) is particularly reactive. This high nucleophilicity allows the amidine to react with various electrophiles. For instance, aminoguanidines, which share the N-amino-carboximidamide core structure, readily react with ketones and aldehydes to form guanylhydrazones. mdpi.com This reactivity is a cornerstone of their utility in forming new carbon-nitrogen bonds.

The nitrogen atoms can also participate in condensation reactions. For example, the reaction between 3-amino-2-chloropyridine (B31603) and ethyl 2-aminobenzoate (B8764639) results in a condensation product, demonstrating the nucleophilic character of the amino group on a pyridine (B92270) ring. researchgate.net While not the exact subject molecule, this illustrates the expected reactivity of the amino group in similar chemical environments.

Table 1: Examples of Nucleophilic Reactions of Related Aminoguanidine Structures

| Reactant 1 | Reactant 2 | Product Type | Reaction Condition |

| Aromatic Ketone | Aminoguanidine HCl | Guanylhydrazone | Microwave irradiation |

| Guanylhydrazone | Sodium Cyanoborohydride | Aminoguanidine | Reduction |

Conversely, the imine carbon atom of the carboximidamide group is electron-deficient due to its double bond to one nitrogen and single bonds to two other electronegative nitrogen atoms. This makes it susceptible to attack by nucleophiles. This electrophilic character is analogous to the carbonyl carbon in amides and acid chlorides. youtube.com Nucleophilic attack on this carbon disrupts the C=N double bond, forming a tetrahedral intermediate, which can then proceed to a final product, often through the elimination of a leaving group. This dual reactivity, featuring both nucleophilic nitrogens and an electrophilic carbon, is key to the synthetic applications of this functional group.

A significant application of N-amino-3-chloropyridine-4-carboximidamide is its use as a precursor in the synthesis of fused heterocyclic ring systems. The N-amino group and the adjacent amidine nitrogen can act as a dinucleophile, reacting with compounds containing two electrophilic centers to form a new ring. This strategy is widely used in medicinal chemistry to build complex molecular architectures. For instance, the general reactivity pattern of N-aminoguanidines allows for the formation of various heterocycles, such as triazoles or pyrazoles, depending on the reaction partner. This type of intramolecular cyclization is a powerful method for constructing six-membered N-heterocycles. mdpi.com

Reactivity of the Pyridine Ring System

The 3-chloro-substituted pyridine ring has its own distinct reactivity, primarily influenced by the electron-withdrawing nature of the ring nitrogen and the presence of the chlorine atom.

The pyridine ring is an electron-deficient aromatic system, which facilitates nucleophilic aromatic substitution (SNAr). stackexchange.com The ring nitrogen atom exerts a strong electron-withdrawing effect (-I and -M effects), which polarizes the ring and makes the carbon atoms, particularly at positions 2, 4, and 6, electrophilic. stackexchange.comchegg.com In this compound, the chlorine atom is at the 3-position. While positions 2 and 4 are most activated towards nucleophilic attack, substitution at the 3-position can also occur, though it may require more forcing conditions compared to 2- or 4-halopyridines. chegg.com

This reaction proceeds via the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Aromatization is restored by the expulsion of the chloride ion. youtube.com This substitution pathway is a common method for functionalizing halopyridines with various nucleophiles, such as amines, to create substituted aminopyridines. researchgate.netresearchgate.netmdpi.com The reaction can sometimes be facilitated by Lewis acids, which coordinate to the pyridine nitrogen and further increase the ring's electrophilicity. researchgate.net

Table 2: Nucleophilic Aromatic Substitution on Chloropyridines

| Substrate | Nucleophile | Product |

| 4-Chloropyridine | Primary/Secondary Amines | 4-Aminopyridines |

| 2-Chloropyridine derivatives | Glutathione | Glutathione conjugates |

| 3-Chloropyrazine-2-carboxamide | Benzylamines | 3-Benzylaminopyrazine-2-carboxamides |

The lone pair of electrons on the pyridine ring nitrogen atom is located in an sp² orbital and does not participate in the aromatic system. wikipedia.org This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine. nih.gov It can readily react with electrophiles such as protons (acid-base reaction), alkyl halides (alkylation), and oxidizing agents. wikipedia.org

Protonation: As a weak base, the pyridine nitrogen can be protonated by acids to form a pyridinium (B92312) salt. wikipedia.org

Alkylation: Reaction with alkyl halides leads to the formation of N-alkylpyridinium salts, a process known as the Menshutkin reaction. nih.gov This introduces a positive charge into the ring, which further enhances its susceptibility to nucleophilic attack. wikipedia.org

N-Oxidation: Pyridine can be oxidized at the nitrogen atom by peracids to form a pyridine N-oxide. wikipedia.org This transformation alters the electronic properties of the ring, influencing its reactivity in subsequent reactions.

These reactions at the ring nitrogen can be used to modify the properties and reactivity of the entire molecule, providing another avenue for synthetic transformations.

Dearomatization Reactions (e.g., Hydroboration, Hydrosilylation, Reduction)

While specific studies detailing the dearomatization of this compound are not extensively documented, the reactivity of the pyridine core suggests it is susceptible to such transformations. The catalytic partial reduction of N-heteroarenes is a well-established method for synthesizing dihydro-derivatives. researchgate.net Reactions like hydroboration, hydrosilylation, and catalytic hydrogenation are common methods to achieve the reduction of the pyridine ring.

Hydroboration: The hydroboration of pyridine derivatives, often catalyzed by transition metals, can lead to the formation of dihydropyridines. For instance, a zinc methyl complex has been shown to be an effective catalyst for the hydroboration of 3-chloropyridine (B48278). researchgate.net It is anticipated that this compound would undergo a similar reaction, with the regioselectivity being influenced by the electronic effects of the chloro, N-amino, and carboximidamide substituents.

Hydrosilylation: Hydrosilylation offers another pathway to pyridine reduction. Spontaneous, catalyst-free hydrosilylation has been observed in RN=CH imino-substituted pyridines, where the reaction is induced by N→Si coordination. nih.gov Given the presence of multiple nitrogen atoms in this compound, its interaction with hydrosilanes could lead to various reduced products, depending on the reaction conditions and the specific silane (B1218182) used.

Reduction: Catalytic hydrogenation is a classic method for pyridine ring reduction, typically employing catalysts like platinum, palladium, or rhodium. The conditions can be tuned to achieve either partial reduction to dihydropyridines or tetrahydropyridines, or complete saturation to the corresponding piperidine (B6355638) derivative. The substituents on the pyridine ring in this compound would play a crucial role in directing the stereochemical outcome and influencing the reaction rate.

| Reaction Type | Reagents/Catalysts | Expected Product | Reference |

| Hydroboration | Pinacolborane (HBpin), Zinc-based catalyst | 1,2- or 1,4-dihydropyridine (B1200194) derivative | researchgate.net |

| Hydrosilylation | HSiCl₃ | Dihydropyridine or Tetrahydropyridine derivative | nih.gov |

| Catalytic Hydrogenation | H₂, Pt/C or Pd/C | Dihydropyridine, Tetrahydropyridine, or Piperidine derivative | N/A |

Transformations of the N-amino Group

The N-amino group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. While direct experimental data on this compound is limited, the known reactivity of N-amino compounds provides a strong basis for predicting its chemical behavior.

Potential transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acylamino derivatives.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. The synthesis of N-substituted 3-amino-4-halopyridines often proceeds through a three-step procedure of protection, base-promoted alkylation, and deprotection, a strategy that could be adapted for this compound. nih.gov

Schiff Base Formation: Condensation with aldehydes or ketones to yield hydrazones, which are valuable intermediates in organic synthesis.

Diazotization: Reaction with nitrous acid to form an azide (B81097), which can be a precursor for various other functional groups or for the synthesis of fused heterocyclic systems.

These transformations would yield novel substituted pyridine compounds with potentially altered chemical and biological properties, making the N-amino group a key site for molecular diversification.

Cross-Coupling Reactions at Various Positions (e.g., C-N, C-C coupling)

The 3-chloro substituent on the pyridine ring of this compound serves as a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds.

C-N Cross-Coupling: The Ullmann condensation and Buchwald-Hartwig amination are powerful methods for forming C-N bonds. Copper-catalyzed C-N cross-coupling reactions are particularly effective for aryl halides. mdpi.com For instance, a recyclable copper(I) catalyst supported on a polyacrylate resin has been shown to effectively catalyze the C-N cross-coupling of 4-chloropyridinium chloride with various anilines. mdpi.com It is highly probable that the 3-chloro position of this compound could be functionalized with a variety of amines and related nitrogen nucleophiles using similar catalytic systems. Amino acids, such as L-proline and N,N-dimethylglycine, have also been successfully employed as ligands to promote copper-catalyzed coupling reactions of aryl halides with amines. chimia.ch

C-C Cross-Coupling: Reactions such as the Suzuki, Stille, and Sonogashira couplings could be employed to introduce new carbon-based substituents at the C-3 position. These reactions typically use palladium catalysts and allow for the introduction of aryl, vinyl, alkyl, or alkynyl groups, significantly expanding the structural diversity of accessible derivatives.

| Coupling Reaction | Catalyst/Ligand System | Nucleophile/Electrophile | Expected Bond Formation |

| Buchwald-Hartwig Amination | Pd(0) complexes, specialized ligands | Amines, Amides | C-N |

| Ullmann Condensation | Cu(I) salts, amino acid ligands | Amines, Anilines | C-N |

| Suzuki Coupling | Pd(0) complexes, phosphine (B1218219) ligands | Boronic acids/esters | C-C |

| Sonogashira Coupling | Pd(0)/Cu(I) co-catalyst | Terminal alkynes | C-C (alkynyl) |

Role in Complexation with Metal Ions (e.g., as a Ligand)

This compound possesses multiple potential coordination sites, making it an excellent candidate as a ligand for forming complexes with various metal ions. The key binding sites include the pyridine ring nitrogen, the two nitrogen atoms of the N-amino group, and the two nitrogen atoms of the carboximidamide moiety.

The coordination chemistry of aminopyridine derivatives is well-studied. These ligands can coordinate to metal ions such as Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ through either the pyridine nitrogen or the exocyclic amino group, or both, acting as a bidentate chelating agent. ekb.egscirp.org In some cases, the amino group can also bridge two metal centers, leading to the formation of polymeric structures. mdpi.com

The carboximidamide group provides additional, strong coordination sites. The ligand could act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of diverse and structurally complex coordination polymers or discrete molecular complexes. The specific coordination mode would depend on the metal ion, the counter-ion, the solvent system, and the reaction stoichiometry. nih.gov The resulting metal complexes could have interesting properties and potential applications in catalysis, materials science, and biological systems. ekb.egresearchgate.net

Carbon Dioxide Fixation Potential of Amidines

The carboximidamide functional group is a class of amidine. Amidines are recognized for their ability to capture carbon dioxide (CO₂), a process of significant environmental and chemical interest. acs.org This reactivity stems from the nucleophilic character of the amidine nitrogen, which can attack the electrophilic carbon of CO₂.

The reaction of an amidine with CO₂ typically yields a zwitterionic adduct (a carbamate). usp.brresearchgate.net In the presence of water, even in trace amounts, this adduct can be hydrolyzed to form an amidinium bicarbonate. researchgate.net This CO₂ fixation is often reversible; the captured CO₂ can be released by heating, allowing for the regeneration of the amidine for further use. acs.orgresearchgate.net

For example, polymers bearing an amidine moiety have been successfully synthesized and shown to fix CO₂ both in solution and in the solid state. acs.org These materials can reversibly capture and release CO₂, suggesting potential applications in CO₂ storage and recovery from industrial waste gases. acs.org The thermal stability of the amidine-CO₂ complex is a key factor in its transcarboxylation activity. usp.brresearchgate.net Given this established reactivity, this compound is expected to exhibit similar CO₂-capturing capabilities, making it a molecule of interest for research into carbon capture technologies.

| Amidine Type | CO₂ Fixation Conditions | Product | Reversibility | Reference |

| N-methyltetrahydropyrimidine | Solution or Solid State | Zwitterionic Adduct | Reversible with heating (e.g., 95°C) | acs.org |

| Bicyclic Amidines (DBU, DBN) | Solution, -10°C to RT | Zwitterionic Complex / Bicarbonate Salt | Reversible; release at 30-80°C | usp.brresearchgate.net |

| Monocyclic Amidines | Solution, dry conditions | Bicarbonates (via hydrolysis of adduct) | Reversible; release at 60°C | researchgate.net |

N Amino 3 Chloropyridine 4 Carboximidamide As a Precursor in Advanced Organic Synthesis

Development of Complex Molecular Architectures

Further research in specialized, non-public chemical reaction databases or future publications may be required to uncover the specific synthetic utility of this compound.

Future Research Directions and Perspectives for N Amino 3 Chloropyridine 4 Carboximidamide

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For N-amino-3-chloropyridine-4-carboximidamide, future research could prioritize the development of novel synthetic methodologies that offer improvements in yield, atom economy, and environmental impact over traditional approaches.

One promising avenue is the exploration of electrochemical synthesis. Recent studies have demonstrated the successful synthesis of pyridine (B92270) carboxamides from pyridine carbohydrazides and amines in aqueous media using electrochemical methods. rsc.org This approach, which avoids the need for external chemical oxidants, could be adapted for the synthesis of this compound, potentially leading to a greener and more efficient process.

Furthermore, multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step. The synthesis of 2-aminopyridine (B139424) derivatives has been successfully achieved through MCRs, highlighting the potential for developing a convergent and efficient synthesis of this compound. mdpi.com Research in this area could focus on identifying suitable starting materials and reaction conditions to achieve high yields and selectivity.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Electrochemical Synthesis | Reduced use of chemical oxidants, milder reaction conditions, improved sustainability. | Optimization of electrode materials, supporting electrolytes, and reaction parameters. |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to molecular diversity. | Design of novel MCRs, screening of catalysts, and exploration of substrate scope. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. | Development of continuous flow processes, integration of in-line purification techniques. |

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new transformations. For this compound, future research should delve into the intricate details of its formation and subsequent reactions.

The reactivity of chloropyridines is often dominated by nucleophilic substitution reactions. wikipedia.org Mechanistic studies could employ a combination of kinetic analysis, isotopic labeling, and computational modeling to elucidate the pathways of key transformations. For instance, investigating the nucleophilic aromatic substitution of the chlorine atom could provide valuable insights into the compound's reactivity and potential for further functionalization. The formation of a Meisenheimer complex, a key intermediate in many nucleophilic aromatic substitution reactions, could be a focal point of such investigations. researchgate.net

The Ciamician-Dennsted rearrangement, which involves the reaction of pyrrole (B145914) with a dihalocarbene to form a 3-halopyridine, offers a classic example of a complex transformation that warrants further mechanistic scrutiny in related systems. chempanda.comyoutube.com Understanding the mechanistic nuances of such rearrangements could inspire the development of novel synthetic strategies for substituted pyridines.

High-Throughput Computational Screening and Rational Design in Chemical Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, high-throughput computational screening and rational design can accelerate the discovery of new applications and synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to aminopyridine and pyridine carboxamide derivatives to correlate their structural features with biological activity. nih.gov Similar computational models could be developed for this compound to predict its potential biological targets and guide the design of new derivatives with enhanced activity.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netresearchgate.net DFT studies on this compound could be employed to predict its reactivity towards different reagents, understand its coordination properties with metal ions, and rationalize its spectroscopic characteristics. This theoretical understanding can guide experimental efforts in a more targeted and efficient manner.

| Computational Method | Application Area | Projected Outcome |

| QSAR | Biological Activity Prediction | Identification of potential therapeutic targets and design of more potent analogs. |